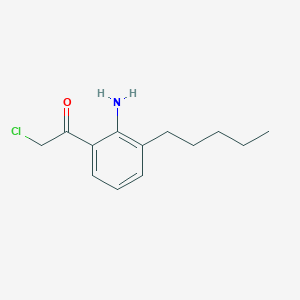

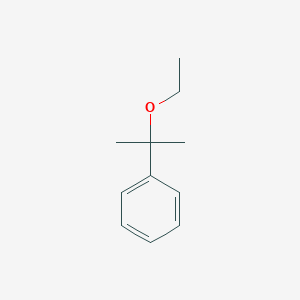

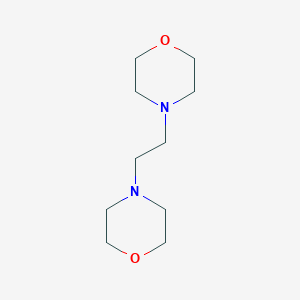

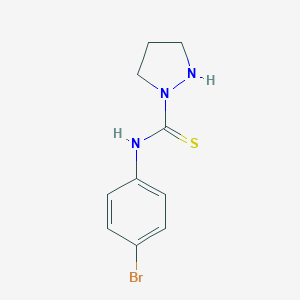

![molecular formula C16H23ClN2O B162116 2-クロロ-N-{[1-(ジメチルアミノ)シクロヘキシル]メチル}ベンズアミド CAS No. 759397-79-0](/img/structure/B162116.png)

2-クロロ-N-{[1-(ジメチルアミノ)シクロヘキシル]メチル}ベンズアミド

概要

科学的研究の応用

AH 8533 is primarily used in forensic chemistry and toxicology research . Its applications include:

Analytical Reference Standard: AH 8533 is used as a standard in mass spectrometry and other analytical techniques to identify and quantify similar compounds.

Forensic Applications: The compound is utilized in forensic laboratories to detect and analyze opioid-related substances.

作用機序

AH 8533の生理学的および毒性学的特性は、まだ十分にわかっていません . オピオイドとして、身体のオピオイド受容体と相互作用する可能性がありますが、特定の分子標的や経路については、まだ十分に研究されていません。

類似の化合物との比較

AH 8533は、他のベンザミド誘導体およびオピオイドと構造的に類似しています。類似の化合物には、以下のようなものがあります。

N-[(ジメチルアミノ)シクロヘキシル]メチル (2-クロロフェニル)カルボキサミド: 同様の構造的特徴を持つ別のベンザミド誘導体.

AKB48 N-(4-フルオロベンジル) アナログ: 構造的に類似した合成カンナビノイド.

生化学分析

Biochemical Properties

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with opioid receptors, particularly the μ-opioid receptor, where it acts as an agonist . This interaction is crucial as it influences the compound’s analgesic properties. Additionally, the compound’s interaction with other proteins and enzymes involved in metabolic pathways can affect its overall biochemical activity.

Cellular Effects

The effects of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with opioid receptors can lead to changes in cell signaling pathways that regulate pain perception and response . Furthermore, the compound’s impact on gene expression can alter the production of proteins involved in cellular metabolism, thereby affecting overall cellular function.

Molecular Mechanism

At the molecular level, 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide exerts its effects through specific binding interactions with biomolecules. It binds to the μ-opioid receptor, leading to its activation and subsequent analgesic effects . This binding interaction involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-receptor complex. Additionally, the compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its degradation can lead to the formation of inactive metabolites . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide vary with different dosages in animal models. At low doses, the compound exhibits analgesic effects similar to those of morphine . At higher doses, it can cause toxic or adverse effects, including respiratory depression and potential overdose . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.

Metabolic Pathways

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, leading to the formation of metabolites that can be excreted . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, leading to its accumulation in target tissues . This distribution pattern is crucial for its pharmacological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.

準備方法

AH 8533の合成経路および反応条件は、一般公開されている資料では詳しく説明されていません。 この化合物は、純度≥98%の結晶固体として合成され、製剤化されていることが知られています . AH 8533の溶解度は、溶媒によって異なります。ジメチルホルムアミド(50 mg/ml)、ジメチルスルホキシド(30 mg/ml)、エタノール(50 mg/ml)、リン酸緩衝生理食塩水(pH 7.2)に0.5 mg/mlの濃度で溶解します .

化学反応の分析

AH 8533は、ベンザミド誘導体の典型的な様々な化学反応を起こします。これらの反応には、以下のようなものがあります。

還元: この化合物は、特にアミド官能基で還元反応を起こす可能性があります。

置換: AH 8533は、特にクロロ置換ベンゼン環で置換反応に参加することができます。

これらの反応における一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究における用途

AH 8533は、主に法化学および毒性学研究で使用されます . これには、次の用途が含まれます。

類似化合物との比較

AH 8533 is structurally similar to other benzamide derivatives and opioids. Some similar compounds include:

N-[(Dimethylamino)cyclohexyl]methyl (2-chlorophenyl)carboxamide: Another benzamide derivative with similar structural features.

AKB48 N-(4-fluorobenzyl) analog: A synthetic cannabinoid with structural similarities.

AH 8533 is unique due to its specific chemical structure and its use as an analytical reference standard in forensic applications .

特性

IUPAC Name |

2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-19(2)16(10-6-3-7-11-16)12-18-15(20)13-8-4-5-9-14(13)17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXNERUNUXHAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301342410 | |

| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759397-79-0 | |

| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。